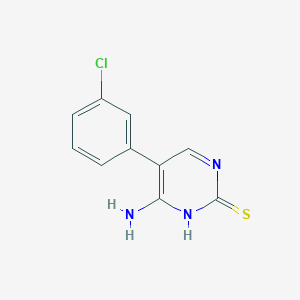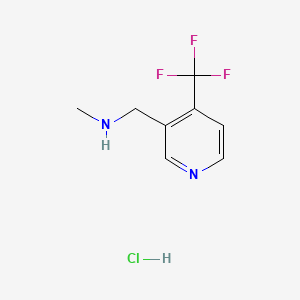
N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features furan, pyrazole, pyrimidine, and nitrofuran moieties, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the furan ring: This step may involve the reaction of a furan derivative with the pyrazole intermediate.
Formation of the pyrimidine ring: This can be synthesized by the reaction of a suitable amine with a β-dicarbonyl compound.
Nitrofuran moiety introduction: This step involves the nitration of a furan derivative followed by coupling with the pyrazole-pyrimidine intermediate.
Final coupling reaction: The final step involves the coupling of the nitrofuran derivative with the pyrazole-pyrimidine intermediate under suitable conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and pyrazole rings.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its heterocyclic structure, which is common in many drugs.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, compounds with similar structures may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
- N-(3-(furan-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide
- N-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-5-nitrofuran-2-carboxamide
Uniqueness
The unique combination of furan, pyrazole, pyrimidine, and nitrofuran moieties in “N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide” may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C17H12N6O6 |
|---|---|
分子量 |
396.3 g/mol |
IUPAC名 |
N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C17H12N6O6/c1-9-7-14(24)20-17(18-9)22-13(8-10(21-22)11-3-2-6-28-11)19-16(25)12-4-5-15(29-12)23(26)27/h2-8H,1H3,(H,19,25)(H,18,20,24) |
InChIキー |
DKAIPDWTPIDEHF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-chlorophenyl) (3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14097388.png)
![1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097396.png)
![1-[3-(Prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097398.png)

![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097412.png)
![N-isobutyl-4-isopentyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14097419.png)

![8-(4-bromophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097425.png)

![4-[(4-hydroxy-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B14097435.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097440.png)

![7-Chloro-6-methyl-1-(3-phenoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097450.png)
